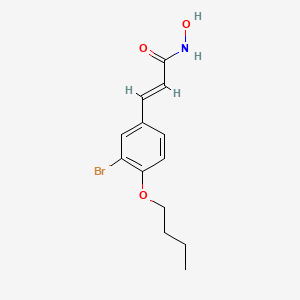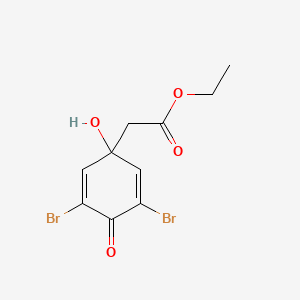
3,5-Dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its molecular formula C10H10Br2O4 and a molecular weight of 353.992 g/mol . It is a dibromo derivative of a cyclohexadienone structure, which is a type of organic compound.
Preparation Methods
The synthesis of 3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate involves several steps. Typically, the preparation begins with the bromination of a suitable precursor, such as a cyclohexadienone derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent under controlled temperature conditions. Industrial production methods may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate include other brominated cyclohexadienone derivatives. These compounds share similar structural features but may differ in the number or position of bromine atoms, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 3,5-dibromo-2-hydroxy-4-oxo-2,5-cyclohexadien-1-ethylacetate
- 3,5-dibromo-1-hydroxy-4-oxo-2,5-cyclohexadien-1-methylacetate These compounds can be compared based on their reactivity, stability, and potential applications .
Properties
CAS No. |
24744-57-8 |
|---|---|
Molecular Formula |
C10H10Br2O4 |
Molecular Weight |
353.99 g/mol |
IUPAC Name |
ethyl 2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate |
InChI |
InChI=1S/C10H10Br2O4/c1-2-16-8(13)5-10(15)3-6(11)9(14)7(12)4-10/h3-4,15H,2,5H2,1H3 |
InChI Key |
LXZLYHJZZYJITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C=C(C(=O)C(=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


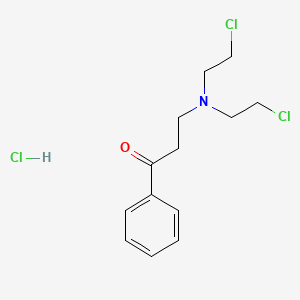
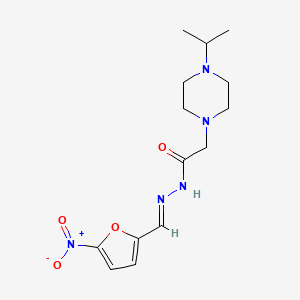
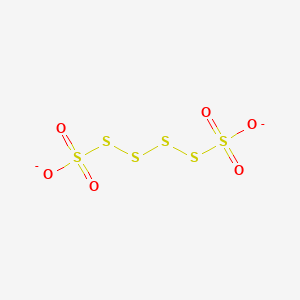
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

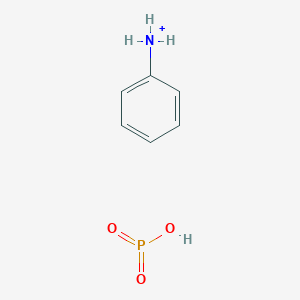
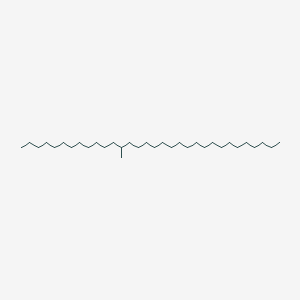
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
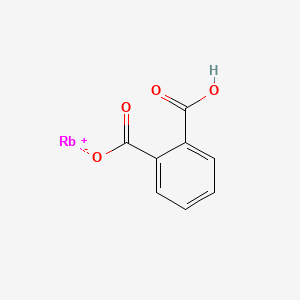
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

